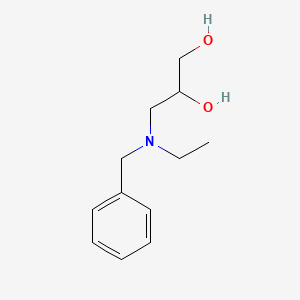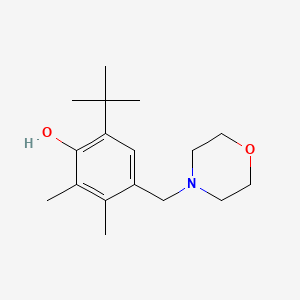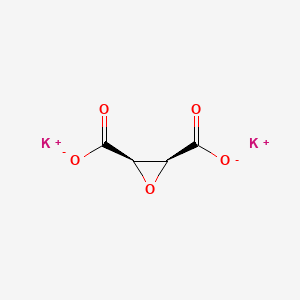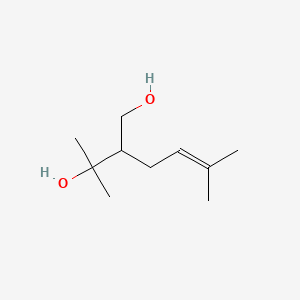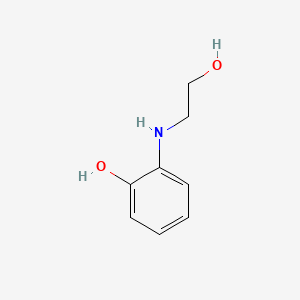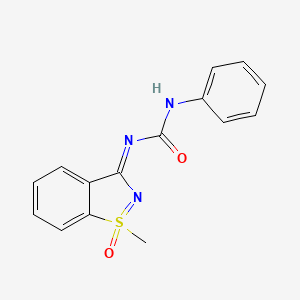
N-(1-Methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidene)-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidene)-N’-phenylurea is a chemical compound that belongs to the class of thioureas It is a derivative of 1,2-benzisothiazole and contains a phenylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidene)-N’-phenylurea typically involves the reaction of 1-methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidene with phenylurea under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of N-(1-Methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidene)-N’-phenylurea may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidene)-N’-phenylurea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of N-(1-Methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidene)-N’-phenylurea include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of N-(1-Methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidene)-N’-phenylurea depend on the specific reaction conditions and reagents used. These products can include oxidized derivatives, reduced derivatives, and substituted compounds.
Aplicaciones Científicas De Investigación
N-(1-Methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidene)-N’-phenylurea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(1-Methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidene)-N’-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-(1-Methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidene)-N’-phenylurea can be compared with other similar compounds, such as:
N-ALLYL-N’-(1-METHYL-1-OXIDO-3H-1,2-BENZISOTHIAZOL-3-YLIDENE)THIOUREA: This compound has a similar structure but contains an allyl group instead of a phenyl group.
1-[(3Z)-1-METHYL-1-OXIDO-3H-1,2-BENZISOTHIAZOL-3-YLIDENE]-3-PROP-2-EN-1-YLTHIOUREA: This compound is a derivative of 1,2-benzisothiazole with a prop-2-en-1-ylthiourea moiety.
The uniqueness of N-(1-Methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidene)-N’-phenylurea lies in its specific chemical structure and the resulting properties and applications that distinguish it from other similar compounds.
Propiedades
Número CAS |
58099-01-7 |
|---|---|
Fórmula molecular |
C15H13N3O2S |
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
(1Z)-1-(1-methyl-1-oxo-1,2-benzothiazol-3-ylidene)-3-phenylurea |
InChI |
InChI=1S/C15H13N3O2S/c1-21(20)13-10-6-5-9-12(13)14(18-21)17-15(19)16-11-7-3-2-4-8-11/h2-10H,1H3,(H,16,19)/b17-14- |
Clave InChI |
RFKLUZDLXGHEBA-VKAVYKQESA-N |
SMILES isomérico |
CS1(=N/C(=N\C(=O)NC2=CC=CC=C2)/C3=CC=CC=C31)=O |
SMILES canónico |
CS1(=NC(=NC(=O)NC2=CC=CC=C2)C3=CC=CC=C31)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


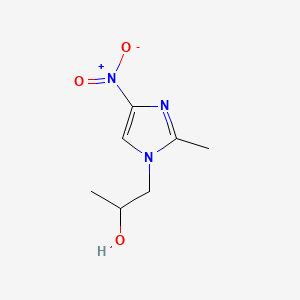
![2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666625.png)

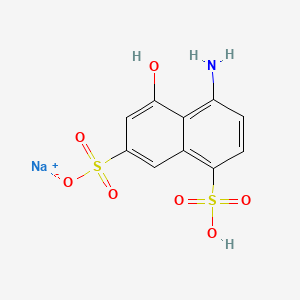


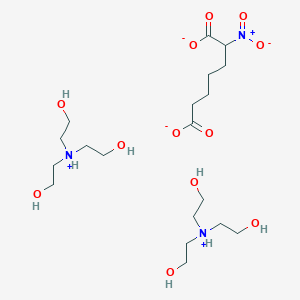
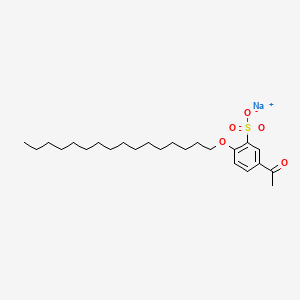
![6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666662.png)
